molecular formula C19H18O4S B5000526 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate

Cat. No. B5000526
M. Wt: 342.4 g/mol
InChI Key: SMBGBAAUYCWZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate, also known as coumarin-derivative, is a chemical compound with potential applications in scientific research. This compound has gained interest due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and xanthine oxidase. This compound can also scavenge free radicals and protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It can reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound can also inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it can protect cells from oxidative damage and improve the antioxidant defense system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in lab experiments include its potential biological activities, easy synthesis method, and low toxicity. However, the limitations include its poor solubility in water, instability under acidic conditions, and potential side effects on normal cells.

Future Directions

There are several future directions for the research of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and oxidative stress-related disorders. Another direction is to modify its chemical structure to improve its solubility, stability, and bioavailability. Additionally, the use of this compound as a probe for studying biological processes such as enzyme activity and cellular signaling pathways can be explored.
Conclusion:
In conclusion, this compound is a 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylateivative with potential applications in scientific research. Its unique chemical structure and potential biological activities make it an interesting compound for further investigation. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Synthesis Methods

The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate can be achieved by various methods. One of the most common methods is the Knoevenagel condensation reaction between 7-hydroxycoumarin and 2-thiophenecarboxaldehyde in the presence of a base such as piperidine. The resulting product is then treated with butyl acetoacetate and a catalytic amount of piperidine to obtain the final product.

Scientific Research Applications

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has potential applications in various scientific research fields. It has been reported to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. This compound can be used as a lead compound for the development of new drugs with improved therapeutic properties.

properties

IUPAC Name

(4-butyl-8-methyl-2-oxochromen-7-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4S/c1-3-4-6-13-11-17(20)23-18-12(2)15(9-8-14(13)18)22-19(21)16-7-5-10-24-16/h5,7-11H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBGBAAUYCWZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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